

Comparative Biological Activity Guide: 2-Chloro-4-fluoro-N-methylaniline & Analogs

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-N-methylaniline

CAS No.: 823189-16-8

Cat. No.: B1369932

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Executive Summary: The "N-Methyl" Functional Divergence

In the development of halogenated aromatic scaffolds, **2-Chloro-4-fluoro-N-methylaniline** (CAS 823189-16-8) represents a specialized deviation from its commodity parent, 2-Chloro-4-fluoroaniline (CAS 2106-02-7).

While the parent amine is the industry-standard precursor for Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., Carfentrazone-ethyl), the N-methyl analog is increasingly utilized in precision medicinal chemistry. The introduction of the methyl group at the nitrogen atom serves three critical functions in bioactive ligand design:

- **Conformational Lock:** It restricts the rotation of the amine bond, forcing specific binding geometries in kinase pockets.
- **Lipophilicity Modulation:** It increases logP, enhancing membrane permeability compared to the primary amine.
- **Metabolic Shifting:** It blocks direct N-glucuronidation, forcing metabolism towards oxidative dealkylation or ring oxidation.

Structural & Activity Comparison

The following table contrasts the target molecule with its direct precursor and a common isomer.

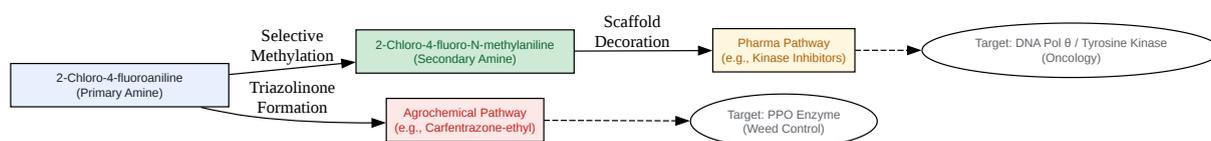
Table 1: Physicochemical and Biological Profile Comparison

Feature	Target: 2-Chloro-4-fluoro-N-methylaniline	Parent: 2-Chloro-4-fluoroaniline	Isomer: 2-Fluoro-4-methylaniline
CAS Registry	823189-16-8	2106-02-7	452-80-2
Structure	N-Methylated secondary amine	Primary amine (-NH ₂)	Primary amine (-NH ₂)
Primary Application	Pharma: Kinase inhibitors (e.g., DNA Pol), specialized building block.[1]	Agro: Herbicide synthesis (Carfentrazone-ethyl), commodity intermediate.[2]	General: Dyes, liquid crystals, basic pharma intermediate.
Electronic Effect	Electron-donating (+I) N-Me group; slightly more basic than parent.	Strong electron-withdrawing core (Cl, F); weak base.	Weakly activating Me group; distinct electronic map.
Metabolic Fate	N-demethylation (CYP450) Toxic Primary Amine.	N-acetylation, N-oxidation (Methemoglobinemia risk).	Ring hydroxylation, N-oxidation.
Toxicity Profile	High: Potential for bioactivation to reactive nitrenium ions.	High: Known hematotoxin (Methemoglobinemia inducer).	Moderate: Standard aniline toxicity profile.

Biological Mechanism & Pathway Analysis

The Divergent Synthesis Pathway

The utility of these scaffolds diverges sharply based on the nitrogen substitution. The diagram below illustrates how the N-methyl group shifts the application from broad-spectrum herbicides to targeted cancer therapeutics.



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Figure 1: Divergent application pathways. The primary amine is consumed in heterocyclic ring formation for herbicides, while the N-methyl variant is typically used as a "cap" or linker in kinase inhibitors.

Mechanism of Action in Drug Design

In pharmaceutical applications, the N-methyl group is often employed to exploit the "Magic Methyl" effect:

- Solubility: Disrupts planar stacking of the aniline rings, improving solubility in aqueous media.
- Selectivity: The methyl group can clash with steric residues in off-target proteins (e.g., CYP enzymes), improving the selectivity profile of the final drug candidate compared to the -NH₂ analog.

Experimental Protocols

Protocol A: Synthesis of N-Methyl Analog from Parent

Note: This protocol describes the selective monomethylation, critical for avoiding the dimethylated side product.

Objective: Convert 2-chloro-4-fluoroaniline to **2-chloro-4-fluoro-N-methylaniline**.

- Reagents:

- Substrate: 2-Chloro-4-fluoroaniline (1.0 eq)
- Methylating Agent: Trimethyl orthoformate (5.0 eq) and Sodium Borohydride () OR Paraformaldehyde/Sodium Methoxide.
- Solvent: Methanol (anhydrous).
- Acid Catalyst:

(catalytic).
- Procedure (Reductive Amination Route):
 - Step 1: Dissolve 2-chloro-4-fluoroaniline in Methanol.
 - Step 2: Add Paraformaldehyde (1.2 eq) and Sodium Methoxide (1.5 eq). Reflux for 2 hours to form the imine species.
 - Step 3: Cool to 0°C. Slowly add

(1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.
 - Step 4: Stir at room temperature for 4 hours.
 - Step 5: Quench with water, extract with Ethyl Acetate.
- Purification:
 - The secondary amine is less polar than the primary amine. Purify via Silica Gel Chromatography (Hexanes:EtOAc 9:1).
 - QC Check:

-NMR must show a singlet at

ppm (3H, N-Me) and a broad singlet at

ppm (1H, NH).

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Assess the baseline cellular toxicity of the N-methyl analog vs. the parent.

- Cell Line: HepG2 (Human liver cancer cell line) – chosen due to high metabolic activity (CYP450 expression).
- Preparation:
 - Prepare 10 mM stock solutions of both anilines in DMSO.
 - Dilute to concentrations: 0.1, 1, 10, 50, 100
in culture media.
- Incubation:
 - Seed HepG2 cells in 96-well plates (5,000 cells/well). Incubate 24h.
 - Treat with compounds for 48h.
- Readout:
 - Add MTT reagent. Incubate 4h. Solubilize formazan crystals.
 - Measure Absorbance at 570 nm.
- Expected Outcome:
 - Parent: Lower
(higher toxicity) due to rapid formation of hydroxylamine metabolites.
 - N-Methyl: Slightly higher
(lower immediate toxicity), but potential for delayed toxicity upon metabolic demethylation.

Safety & Handling (Critical)

Both compounds are halogenated anilines and must be treated as potential carcinogens and potent blood toxins.

- Methemoglobinemia: The primary acute risk. Absorption through skin is rapid.
 - Symptom:[3][4][5] Cyanosis (blue skin/lips) due to oxidation of Hemoglobin () to Methemoglobin ().
- PPE Requirements:
 - Double Nitrile Gloves (Breakthrough time < 15 mins for anilines).
 - Full-face respirator if working outside a fume hood (not recommended).
- Decontamination: Use 10% HCl followed by soap and water. Do not use ethanol (enhances skin absorption).

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